Structural Elucidation of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid
Structural Elucidation of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid
An In-depth Technical Guide:
Foreword: The Strategic Imperative for Unambiguous Structural Verification
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have shown promise as anti-cancer, anti-inflammatory, and antiviral therapeutics.[3][4] The precise biological activity of these compounds is intrinsically linked to their three-dimensional structure; minor isomeric differences can lead to vastly different pharmacological profiles.
This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the analytical sequence. The objective is to construct a self-validating system of evidence where each piece of data from orthogonal techniques corroborates the others, culminating in an undeniable structural assignment. This document is intended for researchers, chemists, and drug development professionals who require not just an answer, but a robust and defensible understanding of molecular structure.
Molecular Profile and Proposed Structure
Before embarking on the analytical journey, we must first establish the baseline hypothesis. The target molecule is 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid |
| CAS Number | Not readily available (underscoring the need for elucidation) |
The proposed chemical structure, with standard atom numbering for spectroscopic assignment, is presented below. This numbering is critical for the subsequent discussion of NMR data.
Caption: Proposed structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.
The Strategic Elucidation Workflow
A robust structural elucidation relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the puzzle, and their collective data should converge on a single, unambiguous structure. Our strategy is designed to be systematic, moving from broad molecular properties to fine atomic details.
Caption: The integrated workflow for structural elucidation.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Rationale: The first step is always to confirm that we have synthesized a molecule of the correct mass. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass for its ability to provide an exact mass measurement, which is crucial for determining the elemental formula and distinguishing between isobaric compounds.
Expected Data & Interpretation: Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for [C₉H₈N₂O₃ + H]⁺: 193.0608
-
Expected Observation: A prominent ion at m/z ≈ 193.0608.
An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the C₉H₈N₂O₃ formula.
Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion can reveal characteristic fragmentation patterns that support the proposed structure. Key expected fragments include:
-
Loss of H₂O (-18 Da): From the carboxylic acid.
-
Loss of CO₂ (-44 Da): A classic fragmentation for carboxylic acids.
-
Loss of •OCH₃ (-31 Da): Cleavage of the methoxy group.
These fragmentation pathways provide initial, albeit non-definitive, clues about the molecule's functional groups and connectivity.[5]
Protocol 3.1: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its exact mass to the calculated value.
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are specifically looking for evidence of the carboxylic acid, the aromatic system, and the methoxy ether group.
Expected Data & Interpretation: The presence of the following absorption bands would be strongly indicative of the proposed structure.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400–2400 (broad) | O–H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid[6] |
| ~1630 | C=N/C=C stretch | Imidazopyridine Ring |
| ~1250 | Asymmetric C–O–C stretch | Aryl Ether (Methoxy) |
| ~1100 | Symmetric C–O–C stretch | Aryl Ether (Methoxy) |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch confirms the carboxyl group, while the C-O-C stretches validate the presence of the methoxy substituent.[7]
Protocol 4.1: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Apply pressure to the sample using the anvil to ensure good contact and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and correlations of ¹H and ¹³C nuclei, we can piece together the entire carbon-hydrogen framework and confirm the precise placement of substituents.[8][9]
¹H NMR Spectroscopy - The Proton Framework
We anticipate signals for seven distinct protons or proton groups. The electron-withdrawing nature of the nitrogen atoms and the substitution pattern will dictate the chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.2-8.4 | Singlet (s) | N/A | Isolated proton on the electron-deficient imidazole ring. |
| H-5 | ~9.0-9.2 | Doublet (d) or Singlet (s) | J ≈ 2.0 | Proton adjacent to the bridgehead nitrogen; deshielded. May appear as a narrow doublet due to small coupling to H-7. |
| H-7 | ~7.2-7.4 | Doublet of doublets (dd) | J ≈ 9.5, 2.0 | Coupled to both H-8 (ortho) and H-5 (meta). |
| H-8 | ~7.7-7.9 | Doublet (d) | J ≈ 9.5 | Coupled only to H-7 (ortho). |
| -OCH₃ | ~3.9-4.1 | Singlet (s) | N/A | Typical chemical shift for an aryl methoxy group. |
| -COOH | >12.0 | Broad Singlet (br s) | N/A | Exchangeable proton, highly deshielded. |
Note: These predictions are based on data from analogous substituted imidazo[1,2-a]pyridine-3-carboxylic acids.[10]
¹³C NMR Spectroscopy - The Carbon Skeleton
The ¹³C NMR spectrum will confirm the presence of nine distinct carbon atoms.
Predicted ¹³C NMR Data (in DMSO-d₆, ~101 MHz):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxyl) | ~165 | Typical value for a carboxylic acid carbonyl.[11] |
| C-6 (C-OCH₃) | ~155-158 | Oxygen-bearing aromatic carbon, highly deshielded. |
| C-2 | ~145-148 | Deshielded due to adjacent nitrogen and ring electronics. |
| C-8a | ~140-142 | Bridgehead carbon adjacent to nitrogen. |
| C-5 | ~125-128 | Pyridine ring carbon adjacent to nitrogen. |
| C-8 | ~118-120 | Pyridine ring carbon. |
| C-7 | ~115-117 | Pyridine ring carbon. |
| C-3 | ~108-110 | Shielded carbon of the imidazole ring. |
| -OCH₃ | ~56 | Typical value for a methoxy carbon. |
2D NMR - Unambiguous Assignment
While 1D NMR provides a strong hypothesis, 2D NMR experiments provide definitive proof of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the C-H pairings (e.g., H-2 with C-2, H-5 with C-5, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (over 2-3 bonds). It provides the crucial evidence to place the substituents.
Caption: Key expected HMBC correlations for structural confirmation.
Crucial HMBC Correlations:
-
-OCH₃ protons to C-6: This correlation is the definitive proof that the methoxy group is attached to the C-6 position.
-
H-2 proton to the Carboxyl Carbon: This confirms the carboxyl group is at the C-3 position.
-
H-5 proton to C-6 and C-7: This helps to lock in the assignments on the pyridine ring.
Protocol 5.1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
-
2D NMR Acquisition: Perform standard gradient-selected HSQC and HMBC experiments.
-
Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the spectra to assign all signals and confirm correlations.
Single-Crystal X-ray Crystallography: The Final Arbiter
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[13][14]
Methodology & Expected Outcome: The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam.[15] The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions are determined.
The expected outcome is a refined crystal structure that visually matches the proposed molecule. This will confirm:
-
The imidazo[1,2-a]pyridine core.
-
The placement of the methoxy group at C-6.
-
The placement of the carboxylic acid at C-3.
-
Intermolecular hydrogen bonding patterns, likely involving the carboxylic acid group and the pyridine nitrogen, which dictate the crystal packing.[16]
Protocol 6.1: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture) is a common method.
-
Mounting: Carefully select and mount a defect-free crystal on a goniometer head.
-
Data Collection: Perform data collection on a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and use software packages (e.g., SHELX) to solve and refine the crystal structure.
-
Analysis: Analyze the final structure, generate graphical representations, and tabulate key crystallographic data (unit cell parameters, bond lengths, angles).
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.
-
HRMS confirms the correct elemental formula, C₉H₈N₂O₃.
-
IR Spectroscopy identifies the essential carboxylic acid and methoxy functional groups.
-
1D and 2D NMR Spectroscopy meticulously map the C-H framework and definitively establish the connectivity and substitution pattern.
-
X-ray Crystallography provides the final, incontrovertible 3D structure in the solid state.
References
- Pipzine Chemicals. 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid.
-
Pálinkás, J., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3321. Available from: [Link]
-
Patel, S., et al. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry, 35(3). Available from: [Link]
-
Kumar, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 399, 03010. Available from: [Link]
-
ResearchGate. (n.d.). Crystal structure elucidation and DFT studies of imidazopyridine-pyrazoline derivative. Available from: [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1238–1256. Available from: [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid. Available from: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available from: [Link]
-
ACS Publications. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Available from: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]
-
McPherson, A. (1990). X-Ray Crystallography of Chemical Compounds. Methods of Biochemical Analysis, 34, 1-61. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7193. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(19), 6432. Available from: [Link]
-
Oakwood Chemical. (n.d.). 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]
-
JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, 71(Pt 9), o979–o980. Available from: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 26(5), 771–783. Available from: [Link]
-
YouTube. (2018). 33.01 Introduction to Aromatic Heterocycles. Available from: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Available from: [Link]
-
MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available from: [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
PubMed. (n.d.). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available from: [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available from: [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. rigaku.com [rigaku.com]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
